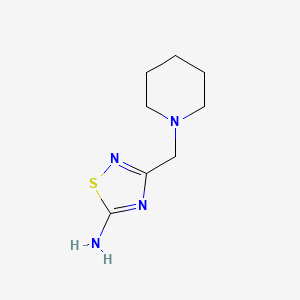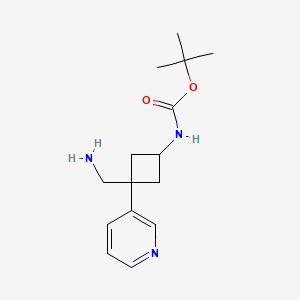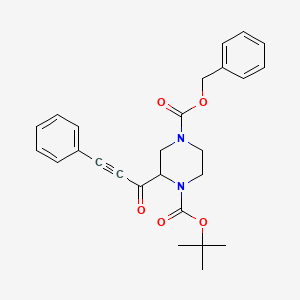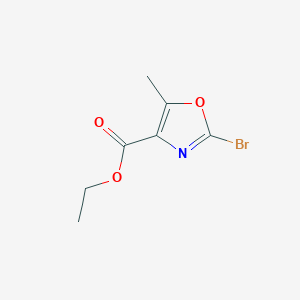
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine
Overview
Description
The compound “3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,4-thiadiazole ring, which is a type of heterocycle that often exhibits interesting biological activities.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
- Novel compounds containing the thiadiazolyl piperidine structure have been synthesized, derived from stearic acid, for their potential antimicrobial activities against various bacteria and fungi. Nonionic surfactants have also been developed from these compounds, showing biodegradability and surface properties (Abdelmajeid et al., 2017).
- The synthesis of 1,3,4-thiadiazole and thiadiazine derivatives carrying a carbazole moiety, including the reaction with piperidine, has been explored for their anticancer activity (Abdel-Rahman, 2006).
- A study reported the synthesis of various 1,3,4-thiadiazole derivatives, including those with piperidine, for antitubercular and antifungal activity evaluation (Syed et al., 2013).
Biomedical Research and Drug Development
- Piperidine-based 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential anti-arrhythmic activity, showing significant effects in this area (Abdel‐Aziz et al., 2009).
- The development of CXCR3 antagonists, including 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivatives, indicates the potential for these compounds in treating conditions involving this receptor, showcasing their metabolic stability and oral bioavailability in mice (Watson et al., 2007).
Synthesis and Structural Analysis
- Research in synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds has led to the development of compounds with significant DNA protective ability and antimicrobial activity, suggesting potential pharmaceutical applications (Gür et al., 2020).
- A study focusing on the synthesis and evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles for their antitumor and antioxidant activities demonstrates the versatility of these compounds in therapeutic applications (Hamama et al., 2013).
Future Directions
The study of novel piperidine and thiadiazole derivatives is a promising area of research, given the biological activities of many compounds containing these structures . This compound could potentially be studied for its biological activities and could serve as a starting point for the development of new pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with a similar piperidine nucleus have been found to interact with various targets, including enzymes and receptors, contributing to their diverse therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Piperidine derivatives have been reported to influence several biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in gene expression and subsequent cellular responses. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. These temporal effects are crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors determine the compound’s availability and effectiveness in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes .
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-10-7(11-13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRXMQZWFQSOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)
![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)
![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)
![1,1-Bis(4-fluorobenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468237.png)
![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)

![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)

![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)

![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
